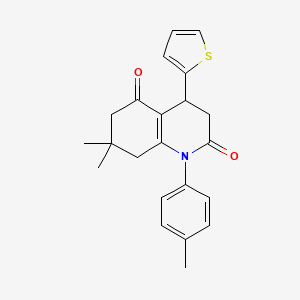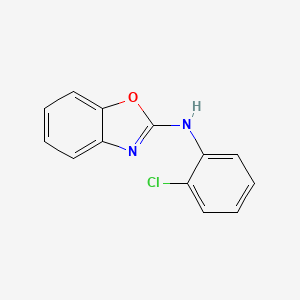![molecular formula C21H14N2O4 B11496250 2-amino-4-(4-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11496250.png)
2-amino-4-(4-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(4-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the three-component one-pot reaction involving vanillin, m-cresol, and malononitrile . This reaction is usually carried out in ethanol with 4.4′-bipyridyl as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols .
Scientific Research Applications
2-amino-4-(4-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-4-(4-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents further degradation .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile
- 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
What sets 2-amino-4-(4-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile apart is its unique combination of functional groups, which confer a broad spectrum of biological activities and chemical reactivity. This makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C21H14N2O4 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile |
InChI |
InChI=1S/C21H14N2O4/c1-26-12-8-6-11(7-9-12)16-15(10-22)21(23)27-20-17(16)18(24)13-4-2-3-5-14(13)19(20)25/h2-9,16H,23H2,1H3 |
InChI Key |
USOARPJXUZUQNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-dimethyl-8-thia-1,3,4,6,13,14-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7(11),9,12-tetraene-5,15-dithione](/img/structure/B11496169.png)

![1-(3-Chlorophenyl)-3-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}urea](/img/structure/B11496184.png)
![3-(2-chlorophenyl)-2-[(7,8,9,10-tetrahydrophenanthridin-6-ylsulfanyl)methyl]quinazolin-4(3H)-one](/img/structure/B11496192.png)
![3,4,5-trimethoxy-N-[2-(pyridin-3-ylcarbamoyl)phenyl]benzamide](/img/structure/B11496206.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}-4-methoxybenzamide](/img/structure/B11496214.png)

![6-(1H-benzimidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11496228.png)

![4-acetyl-3-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11496240.png)
![1-{1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B11496242.png)
![3-(4-Fluorophenyl)-3-[(thiophen-2-ylcarbonyl)amino]propanoic acid](/img/structure/B11496243.png)
![ethyl 3-(2-chlorophenyl)-3-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}propanoate](/img/structure/B11496254.png)
![2-amino-5,10-dioxo-4-(3,4,5-trimethoxyphenyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11496255.png)
